molecular formula C9H18O B094833 (E)-non-4-en-1-ol CAS No. 16695-34-4

(E)-non-4-en-1-ol

Cat. No.: B094833
CAS No.: 16695-34-4
M. Wt: 142.24 g/mol
InChI Key: KANHUDSFOMPVGY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-non-4-en-1-ol (CAS 16695-34-4) is a high-purity, unsaturated fatty alcohol of significant interest in flavor, fragrance, and biochemical research. This compound, with a molecular formula of C9H18O and a molecular weight of 142.24 g/mol, is characterized by its specific (E) configuration around the double bond . In scientific applications, this compound serves as a valuable intermediate in organic synthesis and is studied for its role in flavor and fragrance formulations. Compounds of this class are frequently investigated for their organoleptic properties, contributing to green and fatty notes in complex mixtures . From a biochemical perspective, this molecule belongs to the class of fatty alcohols, which are aliphatic alcohols with a chain of at least six carbon atoms . Researchers study these compounds to understand their interactions in various biological systems and metabolic pathways. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request the Certificate of Analysis for detailed quality specifications. For specific storage and handling requirements, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16695-34-4

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(E)-non-4-en-1-ol

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h5-6,10H,2-4,7-9H2,1H3/b6-5+

InChI Key

KANHUDSFOMPVGY-AATRIKPKSA-N

SMILES

CCCCC=CCCCO

Isomeric SMILES

CCCC/C=C/CCCO

Canonical SMILES

CCCCC=CCCCO

Origin of Product

United States

Contextualization Within Natural Product Chemistry and Chemical Ecology

Long-chain unsaturated alcohols are pivotal chemical messengers in the natural world, mediating the interactions between organisms. This field, known as chemical ecology, seeks to understand these molecular conversations. Pheromones, which are chemicals used for communication within a species, often consist of specific isomers of unsaturated alcohols, aldehydes, or esters. wikipedia.orgresearchgate.net The precise geometry of the double bond (E or Z) and its position along the carbon chain are critical for biological activity, as even minor changes can render a compound inactive or elicit a different response. wikipedia.org

While direct evidence for the natural occurrence of (E)-non-4-en-1-ol is not prominently documented in current literature, its structural motifs are well-represented in nature. For instance, various C9 alcohols and aldehydes, which are biochemically related through oxidation and reduction pathways, have been identified as significant volatiles in plants and insects. researchgate.net The isomer, (E)-non-2-en-1-ol, has been identified in the volatile emissions of plants like Plumeria rubra and barley (Hordeum vulgare) roots. uliege.beresearchgate.netmdpi.com Furthermore, the corresponding aldehyde, (E)-non-4-enal, was tentatively identified in the headspace of the spotted lanternfly (Lycorma delicatula), an invasive pest. researchgate.net This finding suggests a potential biosynthetic pathway for this compound in this species, where it could function as a pheromone or a precursor, highlighting a key area for future investigation. researchgate.net The study of such compounds is crucial for developing sustainable pest management strategies, such as mating disruption or trapping, which rely on precise chemical identification. jabonline.inmdpi.com

Overview of Scholarly Significance and Current Research Frontiers

The scholarly significance of a compound like (E)-non-4-en-1-ol lies not only in its potential biological role but also in the chemical challenges presented by its synthesis. The ability to synthesize specific stereoisomers of unsaturated alcohols is paramount for confirming the structure of newly discovered natural products and for providing the quantities needed for biological assays and field trials. researchgate.net Therefore, a major frontier in organic chemistry is the continued development of highly stereoselective synthetic methods. nih.govorganic-chemistry.org

Current research frontiers in chemical ecology involve unraveling complex chemical vocabularies that mediate interactions between plants, herbivores, and their natural enemies. cambridge.orgpageplace.demdpi.comnih.gov Identifying all components of a semiochemical blend, including minor constituents like this compound could be, is essential for fully understanding and manipulating insect behavior for agricultural benefit. The advancement of analytical techniques, such as coupled gas chromatography-mass spectrometry (GC-MS) and electroantennography (GC-EAD), allows for the detection and identification of trace amounts of these behavior-modifying chemicals. mdpi.com The potential link between (E)-non-4-enal and the spotted lanternfly points to a tangible research opportunity where the synthesis and testing of this compound could lead to new monitoring and control tools for this significant pest. researchgate.net

Biosynthesis and Metabolic Pathways of E Non 4 En 1 Ol in Biological Systems

Elucidation of Precursor Molecules and Biosynthetic Cascades

The synthesis of (E)-non-4-en-1-ol is believed to originate from the lipoxygenase (LOX) pathway, a metabolic route that utilizes polyunsaturated fatty acids (PUFAs) as its primary substrates. mdpi.comresearchgate.net This pathway is a significant source of a wide array of volatile organic compounds in plants, often activated in response to tissue injury or environmental stress. scielo.org.mx

The formation of C9 aldehydes and their corresponding alcohols, including this compound, commences with specific PUFA precursors. researchgate.netoup.com Extensive research on related C9 volatile compounds strongly indicates that linoleic acid (C18:2) and α-linolenic acid (C18:3) are the essential starting molecules for this biosynthetic cascade. researchgate.netoup.com These fatty acids are ubiquitous components of lipids in plants. researchgate.net

In cucumber, for example, there is a direct correlation between the concentration of C9 aroma compounds and the available levels of linoleic and α-linolenic acids. oup.com The initial and rate-limiting step in this pathway is the oxygenation of these fatty acid precursors. researchgate.netoup.com

Table 1: Key Precursor Fatty Acids for C9 Volatile Biosynthesis

Precursor Fatty Acid Chemical Formula Relevance to C9 Volatiles
Linoleic Acid C18H32O2 A primary substrate for the lipoxygenase pathway that leads to the formation of C9 aldehydes and alcohols. researchgate.netoup.com

The conversion of fatty acid precursors into this compound is a multi-step process that involves the sequential action of desaturases, lyases, and reductases.

Lipoxygenase (LOX): The key initiating enzyme in this pathway is a 9-lipoxygenase (9-LOX). mdpi.comoup.com This enzyme facilitates the introduction of a molecule of oxygen at the ninth carbon position of either linoleic or α-linolenic acid, which results in the formation of 9-hydroperoxy derivatives. researchgate.netoup.com In cucumber (Cucumis sativus), the gene CsLOX09 has been identified as a likely candidate gene responsible for the accumulation of C9 aromas. oup.com

Hydroperoxide Lyase (HPL): The 9-hydroperoxy fatty acids that are generated are subsequently cleaved by a hydroperoxide lyase. mdpi.comresearchgate.net This enzymatic cleavage yields a C9 aldehyde, such as (Z)-non-3-enal, along with a 9-oxo-nonanoic acid molecule. mdpi.com

Isomerase: The initially formed (Z)-non-3-enal can then undergo isomerization to form (E)-non-2-enal. This structural rearrangement can happen spontaneously or may be catalyzed by an isomerase enzyme. mdpi.com

Alcohol Dehydrogenase (ADH): The final step in the synthesis of this compound is the reduction of the corresponding C9 aldehyde, which is likely non-4-enal, by an alcohol dehydrogenase. mdpi.comresearchgate.net ADHs represent a large family of enzymes that catalyze the reversible reaction between aldehydes or ketones and their corresponding alcohols. researchgate.net

Enzymology of this compound Production

Although the general sequence of enzymatic reactions is understood, the specific isolation and in-depth characterization of all the enzymes that are directly involved in the synthesis of this compound remain subjects of ongoing scientific investigation.

Scientific research has predominantly concentrated on the enzymes that are part of the broader C9 volatile biosynthetic pathway.

Table 2: Key Enzymes in the Biosynthesis of C9 Unsaturated Alcohols

Enzyme Function Organism Studied
9-Lipoxygenase (9-LOX) Catalyzes the oxygenation of linoleic and α-linolenic acids at the C9 position. oup.com Cucumber (Cucumis sativus) oup.com
Hydroperoxide Lyase (HPL) Cleaves 9-hydroperoxy fatty acids to produce C9 aldehydes. mdpi.comresearchgate.net Various plants mdpi.comresearchgate.net

The expression of the genes that encode the enzymes for C9 volatile biosynthesis is often regulated by developmental stage and can be induced by a variety of external stimuli. For instance, in cucumber, the expression level of the CsLOX09 gene has been shown to correlate with the accumulation of C9 aroma compounds during the development of the fruit. oup.com The regulation of these biosynthetic pathways is intricate and involves a network of transcription factors that respond to both internal developmental signals and external environmental cues. scielo.org.mx

Comparative Biosynthetic Analyses Across Diverse Organisms

The biosynthesis of unsaturated fatty alcohols has been investigated in a wide range of organisms, including bacteria, plants, and fungi, mainly with the goal of producing biofuels and other commercially valuable chemicals. nih.govfrontiersin.org While these studies offer a general framework for understanding the fundamental principles of fatty alcohol production, direct comparative analyses that specifically target this compound are scarce.

The central pathway that involves LOX and HPL appears to be a conserved mechanism in plants that are known to produce C9 volatile compounds. mdpi.comresearchgate.net In the kingdom of fungi, although the presence of this compound has been reported, the specific biosynthetic pathway may follow a different route. beilstein-journals.org Certain fungi are known to produce a variety of volatile compounds through the metabolism of fatty acids, but the exact enzymatic steps that lead to this particular C9 alcohol have not been fully elucidated. As an example, linoleic acid is a well-known precursor for the C8 alcohol 1-octen-3-ol (B46169) in mushrooms, a process that is also initiated by a lipoxygenase enzyme. researchgate.netacs.org This suggests that similar enzymatic machinery for the modification of fatty acids exists in fungi and could potentially be utilized for the production of other unsaturated alcohols.

Further research involving comparative genomics and transcriptomics will be necessary to identify the specific genes and regulatory networks that are responsible for the synthesis of this compound across different biological kingdoms.

Catabolism and Degradation Pathways within Organisms

The catabolism of this compound, a long-chain unsaturated fatty alcohol, is presumed to follow the established metabolic routes for similar lipid molecules within biological systems. While direct studies on this specific compound are limited, the degradation pathway can be inferred from the well-documented metabolism of other fatty alcohols and unsaturated fatty acids. The process generally involves an initial oxidation of the alcohol functional group, followed by the systematic breakdown of the carbon chain via the beta-oxidation pathway. nih.govwikipedia.org

The primary route for the breakdown of fatty alcohols begins with their conversion to the corresponding fatty acids. researchgate.net This occurs through a two-step oxidation process. First, the primary alcohol is oxidized to an aldehyde, and subsequently, the aldehyde is oxidized to a carboxylic acid. This conversion is catalyzed by a family of enzymes including alcohol dehydrogenases and aldehyde dehydrogenases. nih.govmdpi.com In the case of this compound, this would result in the formation of (E)-non-4-enoic acid via an (E)-non-4-enal intermediate. Studies on other unsaturated alcohols, such as hexen-1-ols, confirm that oxidation to the corresponding aldehyde is a primary metabolic step. researchgate.net

Once converted to (E)-non-4-enoic acid, the molecule is activated for catabolism by being attached to coenzyme A, forming (E)-non-4-enoyl-CoA. This molecule then enters the mitochondrial beta-oxidation pathway to be broken down into acetyl-CoA units. wikipedia.org However, the presence of the double bond at the C4 position necessitates additional enzymatic steps compared to the beta-oxidation of saturated fatty acids.

The catabolic sequence for (E)-non-4-enoyl-CoA is proposed as follows:

First Dehydrogenation: The first step of beta-oxidation, catalyzed by an acyl-CoA dehydrogenase, introduces a double bond between the α (C2) and β (C3) carbons. This creates a (2E,4E)-nonadienoyl-CoA intermediate.

Reduction: The resulting conjugated diene system is not a substrate for the next enzyme in the standard beta-oxidation cycle. Instead, it is acted upon by 2,4-dienoyl-CoA reductase. This enzyme uses NADPH to reduce the diene to a trans-Δ3-enoyl-CoA intermediate.

Isomerization: The trans-Δ3-enoyl-CoA is then isomerized by enoyl-CoA isomerase, which shifts the position of the double bond to form trans-Δ2-enoyl-CoA.

Completion of the Cycle: trans-Δ2-enoyl-CoA is a standard substrate for the remaining enzymes of the beta-oxidation pathway (enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase), which complete the cycle to release one molecule of acetyl-CoA and a shortened acyl-CoA chain (heptanoyl-CoA).

Subsequent Cycles: The resulting saturated heptanoyl-CoA can then be completely degraded into further acetyl-CoA molecules through standard beta-oxidation cycles. wikipedia.org

An alternative, though typically less common, degradation route is ω-oxidation. In some organisms, like the yeast Candida tropicalis, fatty acids can be oxidized at the terminal (ω) carbon. acs.org This pathway would convert this compound into a dicarboxylic acid, which can then be further metabolized.

The biodegradability of fatty alcohols is generally high. wikipedia.org Studies on long-chain alcohols in wastewater treatment have shown removal rates exceeding 99%, indicating that microorganisms in the environment are well-equipped to degrade these compounds. oecd.org

Interactive Data Table: Proposed Catabolic Pathway of this compound

StepSubstrateKey Enzyme ClassProductPathway Stage
1This compoundAlcohol Dehydrogenase(E)-non-4-enalInitial Oxidation
2(E)-non-4-enalAldehyde Dehydrogenase(E)-non-4-enoic acidInitial Oxidation
3(E)-non-4-enoic acidAcyl-CoA Synthetase(E)-non-4-enoyl-CoAβ-Oxidation Activation
4(E)-non-4-enoyl-CoAAcyl-CoA Dehydrogenase(2E,4E)-nonadienoyl-CoAβ-Oxidation
5(2E,4E)-nonadienoyl-CoA2,4-Dienoyl-CoA Reductasetrans-Δ3-Enoyl-CoAβ-Oxidation (Unsaturated)
6trans-Δ3-Enoyl-CoAEnoyl-CoA Isomerasetrans-Δ2-Enoyl-CoAβ-Oxidation (Unsaturated)
7trans-Δ2-Enoyl-CoAEnoyl-CoA Hydratase, etc.Acetyl-CoA + Heptanoyl-CoAβ-Oxidation
8Heptanoyl-CoAβ-Oxidation Enzymes3x Acetyl-CoA + Propionyl-CoAβ-Oxidation

Ecological and Biological Roles of E Non 4 En 1 Ol in Chemical Communication

Function as an Insect Pheromone Component and Semiochemical

Semiochemicals are vital for insect communication, influencing behaviors such as mating, aggregation, and defense. wikipedia.org These chemical signals are broadly divided into pheromones, which mediate interactions between individuals of the same species, and allelochemicals, which mediate interspecific interactions. wikipedia.org Pheromones can be further classified by their function, such as sex pheromones that attract mates or aggregation pheromones that draw individuals together for purposes like mass attacks on host plants or defense against predators. wikipedia.org

While a vast number of compounds have been identified as insect pheromones, including various alcohols, aldehydes, and esters, current scientific literature does not extensively document (E)-non-4-en-1-ol as a primary or component pheromone produced by insects for intraspecific communication. core.ac.ukpurdue.eduresearchgate.netnih.gov

Aggregation and sex pheromones are often species-specific and can consist of a single compound or a precise blend of several components. For example, many species within the Cerambycidae (longhorned beetle) family use shared structural motifs, such as 2,3-alkanediols and 3-hydroxy-2-alkanones, as aggregation or sex pheromones. core.ac.ukresearchgate.net Similarly, the female silkmoth (Bombyx mori) famously uses a specific fatty alcohol, bombykol, as its sex attractant. wikipedia.org

However, research has not identified this compound as a pheromone involved in the aggregation or mating behavior of any specific insect species. Its role in this context remains uncharacterized in the available scientific literature.

The behavioral response of an insect to a semiochemical can range from attraction to repellency and can be highly dependent on the context and the presence of other chemical cues. researchgate.net Plant-derived compounds, for instance, can act as kairomones that attract herbivores to a food source or as synomones that attract the natural enemies of those herbivores.

Specific behavioral studies quantifying the attractive, repellent, or modulatory effects of isolated this compound on insects are not prominently featured in existing research. Therefore, its direct impact on insect behavior as a standalone chemical cue is not well understood.

The effectiveness of a pheromone is often dependent on its concentration and its ratio relative to other components in a chemical blend. mdpi.com A compound that is attractive at a low dose can become repellent at a high dose, a mechanism that can help insects avoid excessive competition on a resource. wikipedia.org Furthermore, minor components in a pheromone blend can have a synergistic effect, significantly enhancing the blend's attractiveness, or they can play a crucial role in ensuring species-specificity and reproductive isolation. nih.gov

There is currently a lack of specific research data on the dose-response dynamics of this compound in insects or its potential synergistic or antagonistic interactions within known insect pheromone blends.

Role as a Plant Volatile Organic Compound

Plants produce a wide array of volatile organic compounds (VOCs) that are crucial for their interactions with the surrounding environment. nih.govnih.gov These compounds are involved in attracting pollinators, defending against herbivores, and communicating with other plants. nih.govresearchgate.net The emission of VOCs can be constitutive or induced by biotic stresses like herbivore feeding and pathogen attacks, or by abiotic factors. pjoes.com

This compound has been identified as a naturally occurring VOC emitted by certain plants, particularly within the fruit aromas of various melon cultivars. researchgate.netresearchgate.net

The profile of VOCs emitted by a plant can be influenced by numerous factors, including its genetic makeup, developmental stage, and environmental conditions. In melons (Cucumis melo), the composition of aroma volatiles, including this compound, is significantly affected by the fruit's genotype and ripening behavior (climacteric vs. non-climacteric). researchgate.netcsic.esscielo.br

Climacteric melons, which exhibit a burst of ethylene (B1197577) production and respiration during ripening, tend to produce higher concentrations of esters, which are associated with fruity and sweet aromas. researchgate.netscielo.br In contrast, non-climacteric melons generally have aroma profiles dominated by alcohols and aldehydes. researchgate.net The presence and concentration of this compound can therefore vary between different melon breeding lines and change dynamically during the ripening process and postharvest storage. nih.govnih.gov

Plant SpeciesCompoundFactors Influencing Emission
Cucumis melo (Melon)This compound
  • Genotype: Presence and concentration vary among different breeding lines and cultivars. csic.esnih.gov
  • Ripening Behavior: Emission profile differs between climacteric and non-climacteric melon types. researchgate.net
  • Maturity Stage: Volatile content and composition change as the fruit ripens and during postharvest storage. nih.gov
  • Plant VOCs are key mediators of ecological interactions. For herbivores and pollinators, these volatiles serve as cues to locate host plants and nectar sources. senasica.gob.mx For example, specific blends of green leaf volatiles and aromatic compounds can attract insects like the melon fly (Zeugodacus cucurbitae) to their host plants. senasica.gob.mx Plants damaged by herbivores can also release specific VOCs that attract predators or parasitoids of the attacking insects, a form of indirect defense. dntb.gov.ua Furthermore, VOCs released by a damaged plant can be perceived by neighboring plants, which may then activate their own defense systems in preparation for a potential attack. pjoes.comnih.gov

    While this compound is a known component of the volatile bouquet of Cucumis melo, specific studies detailing its direct role in mediating interactions with insects (such as attracting pollinators or repelling herbivores) or in plant-plant communication have not been extensively reported. Its function as a specific attractant, repellent, or signaling molecule in these ecological contexts remains an area for further investigation.

    Involvement in Plant Defense Signaling Pathways

    Currently, there is no direct scientific evidence to suggest the involvement of this compound in plant defense signaling pathways. Plant defense against herbivores and pathogens often involves the release of a complex blend of volatile organic compounds (VOCs). These blends can include green leaf volatiles (GLVs), which are typically C6 aldehydes, alcohols, and esters, as well as various terpenoids and other compounds. While plants are known to produce a wide array of volatile compounds, the specific production of this compound as a defense signal has not been documented in publicly available research.

    The biosynthesis of plant volatiles involved in defense is typically initiated by herbivore damage or pathogen infection, leading to the activation of specific enzymatic pathways, such as the lipoxygenase (LOX) pathway for GLVs. Research into the biosynthesis of C9 compounds in plants is less extensive, and a direct pathway leading to this compound in response to biotic stress has not been identified.

    Contributions to Chemical Signaling in Other Biological Systems (e.g., Fungi, Microbes)

    The role of this compound in the chemical signaling of fungi and microbes is an area that remains largely unexplored. Microorganisms are known to produce a diverse array of volatile organic compounds (mVOCs) that can act as signaling molecules in both intra- and interspecific communication, as well as in interactions with other organisms like plants and insects.

    While various alcohols are known to be produced by microbes and can influence processes like fungal morphogenesis and bacterial quorum sensing, specific research identifying this compound as a microbial signaling molecule is not currently available. Microbial volatiles can mediate a range of interactions, including antagonistic relationships through the production of antibiotic compounds and cooperative behaviors within biofilms. The potential for this compound to function in such a capacity is speculative and awaits experimental investigation.

    Mechanisms of Chemoreception and Signal Transduction

    The perception of chemical signals like this compound by organisms is mediated by specialized chemosensory systems. In insects, for example, this involves olfactory receptor neurons (ORNs) housed in sensilla, typically on the antennae.

    Specific olfactory receptors (ORs) are responsible for detecting particular chemical cues. While the olfactory responses of various insects to a wide range of C6 GLVs and other semiochemicals have been studied extensively, there is a lack of specific data on the detection of this compound by any particular ORN. The specificity of an ORN is determined by the molecular structure of the odorant, including chain length, the presence and position of double bonds, and functional groups. It is plausible that an uncharacterized OR exists that is tuned to detect this compound or similar C9 alkenols.

    Table 1: Hypothetical Olfactory Receptor Neuron Response to this compound (This table is illustrative and not based on experimental data)

    OrganismOlfactory OrganProposed Receptor TypePredicted Response
    Insect (General)AntennaeOdorant Receptor (OR)Binding of this compound to a specific OR, leading to ion channel opening and neuron depolarization.
    Fungus (General)HyphaeG-protein coupled receptor (GPCR)Activation of intracellular signaling cascades upon binding of this compound.

    Upon activation of an ORN by an odorant, an electrical signal is generated and transmitted to the primary olfactory processing center of the brain, such as the antennal lobe in insects. Here, the signals from various ORNs are sorted and processed in distinct glomeruli. The pattern of glomerular activation creates a specific "odor map" that is then relayed to higher brain centers for interpretation and to elicit a behavioral response.

    The neural processing of a signal from this compound would follow this general pathway. However, without knowledge of the specific ORNs that detect it, the precise neural code and the resulting behavioral output remain unknown.

    Advanced Analytical and Spectroscopic Characterization of E Non 4 En 1 Ol

    Chromatographic Techniques for Isolation, Separation, and Quantification

    Chromatographic methods are fundamental in analyzing (E)-non-4-en-1-ol, enabling its separation from complex matrices and precise quantification. Gas chromatography and high-performance liquid chromatography are the principal techniques utilized for this purpose.

    Gas Chromatography (GC) Method Development and Optimization

    Gas chromatography (GC) is a highly effective technique for the analysis of volatile compounds like this compound. The development of a robust GC method requires careful optimization of several parameters to achieve good resolution, selectivity, and sensitivity. researchgate.net

    Column Selection: The choice of capillary column is critical. Columns with a mid-polarity stationary phase, such as those containing a percentage of phenyl and/or cyanopropyl functional groups, are often suitable. For instance, a DB-5ms or similar column, which has a (5%-phenyl)-methylpolysiloxane phase, provides a good balance of polar and non-polar interactions for separating unsaturated alcohols from other components. usm.my For complex samples, multidimensional gas chromatography (MDGC) can be employed to achieve higher resolution by using columns with different selectivities. researchgate.net

    Temperature Programming: An optimized oven temperature program is essential for good separation. A typical program starts at a lower temperature (e.g., 40-70°C) to separate volatile components, followed by a gradual ramp (e.g., 5-10°C/min) to a final temperature (e.g., 250-280°C) to elute less volatile compounds. usm.myoup.com

    Injector and Detector Parameters: A split/splitless injector is commonly used, with the mode depending on the concentration of the analyte. For trace analysis, a splitless injection is preferred to maximize the amount of sample reaching the column. nih.gov The injector temperature is typically set high enough (e.g., 250°C) to ensure rapid volatilization without causing thermal degradation. usm.my Flame Ionization Detection (FID) is a common choice for quantification due to its high sensitivity to hydrocarbons and a wide linear range. When structural information is required, a mass spectrometer (MS) is used as the detector.

    Example GC Method Parameters:

    ParameterValue/TypePurpose
    Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)Provides good selectivity for a range of analytes. usm.my
    Carrier Gas HeliumInert, provides good efficiency. oup.com
    Flow Rate 1.2 mL/min (Constant Flow)Optimizes separation efficiency and analysis time. usm.my
    Oven Program 70°C (2 min), then 10°C/min to 280°C (5 min)Separates compounds based on boiling point and polarity. usm.my
    Injector Splitless, 250°CSuitable for trace analysis. nih.gov
    Detector Mass Spectrometer (MS)Provides both quantification and identification.

    Chiral Gas Chromatography for Enantiomeric Purity Assessment

    Chiral chromatography is used to separate enantiomers, which are non-superimposable mirror images of a molecule. gcms.cz The compound this compound itself is achiral as it does not possess a stereocenter. Its structure lacks a carbon atom bonded to four different groups. nih.govnih.gov

    Therefore, standard chiral gas chromatography is not applicable for assessing its enantiomeric purity. However, this technique is highly relevant for closely related compounds or potential precursors that are chiral. For instance, the enantiomeric purity of chiral alcohols can be determined using GC with a chiral stationary phase (CSP). pnas.org Derivatized cyclodextrins, such as permethylated beta-cyclodextrin, are common CSPs used in capillary columns for these separations. gcms.cz Although not directly applicable to this compound, the principles of chiral GC are essential in the broader context of flavor, fragrance, and pheromone analysis where many related chiral alcohols exist. waters.com

    High-Performance Liquid Chromatography (HPLC) of Derivatized Forms

    High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, but this compound lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors. sci-hub.se To overcome this, derivatization is employed to attach a UV-absorbing or fluorescent tag to the alcohol's hydroxyl group. nih.gov

    Derivatization Reagents: A variety of reagents can be used to derivatize alcohols for HPLC analysis. Common strategies include esterification with chromophore-containing acyl chlorides or carboxylic acids. For example, reagents like benzoyl chloride or p-nitrobenzoyl chloride introduce an aromatic ring, significantly enhancing UV absorbance. sci-hub.se For fluorescence detection, which offers higher sensitivity, reagents such as 9-fluorenylmethyl chloroformate (FMOC) can be used. sci-hub.se

    Chromatographic Conditions: Reversed-phase HPLC (RP-HPLC) is the most common mode for separating the resulting derivatives.

    Typical RP-HPLC Parameters for Derivatized Alcohols:

    ParameterValue/TypePurpose
    Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard reversed-phase column for non-polar analytes.
    Mobile Phase Acetonitrile/Water or Methanol/Water gradientElutes derivatives based on their hydrophobicity. researchgate.net
    Detector UV-Vis or Fluorescence DetectorDetects the chromophoric or fluorophoric tag. sci-hub.se
    Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
    Column Temp. Ambient or slightly elevated (e.g., 30-40°C)Ensures reproducible retention times.

    The derivatization step increases sample preparation time but allows for highly sensitive and selective quantification of this compound in various matrices. nih.govmdpi.com

    Mass Spectrometry (MS) for Structural Elucidation and Identification

    Mass spectrometry is an indispensable tool for confirming the identity of this compound by providing information about its molecular weight and structure through fragmentation analysis. libretexts.org

    Electron Ionization (EI-MS) and Fragmentation Pathway Analysis

    In GC-MS, Electron Ionization (EI) is the most common ionization technique. High-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum serves as a chemical fingerprint.

    For this compound (molecular weight: 142.24 g/mol ), the molecular ion (M•+) peak at m/z 142 may be weak or absent due to its instability as a primary alcohol. db-thueringen.de The fragmentation pattern is predictable and provides key structural information.

    Key Fragmentation Pathways for Alkenols:

    Loss of Water: A prominent peak resulting from the elimination of a water molecule (M - 18) is characteristic of alcohols. For this compound, this would appear at m/z 124. libretexts.org

    Alpha-Cleavage: Breakage of the C1-C2 bond is less likely for primary alcohols compared to secondary or tertiary ones.

    Cleavage at the Double Bond: Fragmentation adjacent to the double bond is common. Cleavage of the C3-C4 bond can lead to fragments that help locate the position of the double bond.

    Hydrocarbon Fragments: A series of peaks corresponding to the loss of alkyl radicals (e.g., C2H5, C3H7) will be present, creating a characteristic pattern of ions separated by 14 Da (CH2).

    Predicted EI-MS Fragmentation for this compound: The mass spectrum of the isomeric compound 1-nonen-4-ol (B1595558) shows significant peaks at m/z 41, 55, 57, and 70, which are characteristic fragments of unsaturated aliphatic chains. nist.gov A similar pattern would be expected for this compound.

    m/z (mass-to-charge)Proposed Fragment IdentityFragmentation Pathway
    142[C9H18O]•+Molecular Ion (M•+)
    124[C9H16]•+Loss of H2O from M•+
    95[C7H11]+Cleavage and rearrangement
    81[C6H9]+Alkyl/alkenyl fragment
    67[C5H7]+Alkyl/alkenyl fragment
    55[C4H7]+Key fragment from cleavage at the double bond
    41[C3H5]+Allyl cation

    Chemical Ionization (CI-MS) and Soft Ionization Techniques

    Chemical Ionization (CI) is a "softer" ionization method that results in less fragmentation than EI. libretexts.org In CI-MS, a reagent gas (e.g., methane (B114726) or ammonia) is ionized first, and these reagent gas ions then react with the analyte molecule, typically through proton transfer. researchgate.net

    This process imparts less energy to the analyte, leading to a much more abundant molecular ion or, more commonly, a protonated molecular ion [M+H]+. researchgate.net For this compound, CI-MS would be expected to produce a strong signal at m/z 143 ([C9H18O+H]+). This is extremely useful for unequivocally determining the molecular weight of the compound, especially when the molecular ion is absent in the EI spectrum. libretexts.org Other soft ionization techniques, such as Electrospray Ionization (ESI), could also be used, particularly in conjunction with HPLC, and would similarly produce a prominent protonated molecule. acs.org The choice of technique depends on the sample matrix and the analytical goal, whether it is detailed structural elucidation (EI) or confident molecular weight determination (CI, ESI).

    Computational Chemistry and Theoretical Studies of E Non 4 En 1 Ol

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate properties that govern chemical reactions and intermolecular interactions.

    Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. researchgate.net A key application of MO theory is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity.

    For a molecule like (E)-non-4-en-1-ol, the HOMO is expected to be localized around the carbon-carbon double bond (the π system), which is the most electron-rich part of the molecule and thus the most likely site for electrophilic attack. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy of these orbitals can be calculated to predict how this compound might interact with other molecules, such as receptor proteins.

    Table 1: Illustrative Frontier Orbital Energies for a Related Unsaturated Alcohol (Note: This data is hypothetical and based on typical values for similar C6 alkenols for illustrative purposes, as specific data for this compound is not published.)

    Molecular Orbital Energy (eV) Description
    HOMO -9.5 Highest Occupied Molecular Orbital; likely localized on the C=C bond.
    LUMO 1.2 Lowest Unoccupied Molecular Orbital; represents areas for electron acceptance.

    These energy values help in understanding the molecule's electronic transitions and its potential as an electron donor (HOMO) or acceptor (LUMO) in chemical reactions.

    DFT calculations can also determine various energetic properties, such as the total energy of the molecule, heats of formation, and activation energies for reactions. For this compound, DFT could be used to:

    Optimize the molecular geometry to find its most stable structure.

    Calculate the vibrational frequencies, which can be compared with experimental infrared (IR) spectroscopy data to confirm the structure.

    Generate an electrostatic potential map, which illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is crucial for predicting non-covalent interactions, such as hydrogen bonding at the alcohol group and interactions with a biological receptor.

    A theoretical study on various C6 hexenols used DFT to evaluate reaction mechanisms, demonstrating the utility of this approach for understanding reactivity. acs.orgebi.ac.uk

    Table 2: Illustrative DFT-Calculated Parameters for this compound (Note: These values are representative examples based on calculations for analogous aliphatic alcohols and are for illustrative purposes only.)

    Parameter Predicted Value Significance
    Total Energy -350.123 Hartrees Baseline for comparing conformational stability.
    Dipole Moment 1.75 Debye Indicates polarity, primarily due to the -OH group.
    C=C Bond Length 1.34 Å Typical length for a double bond.

    Conformational Analysis and Molecular Dynamics Simulations

    The biological function of a flexible molecule like this compound is often dictated by its specific three-dimensional shape, or conformation, when it interacts with a receptor. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it behaves over time.

    Conformational analysis involves systematically studying the different spatial arrangements of a molecule that result from rotation around its single bonds. drugdesign.orgupenn.edu For this compound, with its long aliphatic chain, there are numerous possible conformers. The goal is to identify the low-energy conformers, as these are the ones most likely to be present and biologically active.

    Computational methods can map out the potential energy surface of the molecule as a function of its torsional angles. This process identifies "energy minima," which correspond to stable conformations. For this compound, key rotational bonds would be the C-C single bonds of the alkyl chain and the C-O bond of the alcohol group. The trans configuration of the double bond imposes a rigid constraint on the central part of the molecule. The analysis would likely reveal a few preferred low-energy shapes, often extended or partially folded, which would be candidates for the "active conformation" at a receptor site.

    Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior by solving Newton's equations of motion for its atoms over time. researchgate.netnih.gov This technique allows researchers to observe molecular vibrations, conformational changes, and interactions with other molecules, such as a solvent or a biological receptor. aip.orgtohoku.ac.jp

    In the context of this compound as a potential pheromone, MD simulations could be used to model its interaction with a hypothetical olfactory receptor protein. This involves:

    Docking: Placing the this compound molecule into the binding site of a receptor model.

    Simulation: Running an MD simulation to observe how the molecule and receptor adjust to each other. This can reveal key interactions, such as hydrogen bonds between the alcohol group and receptor residues, and van der Waals interactions between the alkyl chain and hydrophobic pockets in the receptor.

    Binding Energy Calculation: Estimating the strength of the interaction, which correlates with binding affinity.

    These simulations can help explain why specific structural features—like the position of the double bond and the chain length—are critical for biological activity.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. scispace.comresearchgate.net For a compound like this compound, QSAR could be used to predict its potency as a pheromone or its interaction with a specific receptor based on its structural properties.

    A QSAR model is typically represented by a mathematical equation:

    Activity = f(Descriptor 1, Descriptor 2, ...)

    The process involves several steps:

    Data Set: A collection of molecules with known activities is required. For instance, a series of aliphatic alcohols and their measured attractiveness to an insect species.

    Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include:

    Topological descriptors: Based on the 2D structure (e.g., branching indices).

    Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).

    Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov

    Physicochemical descriptors: Such as lipophilicity (logP).

    Model Development: Statistical methods, like multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. nih.gov

    Validation: The model's predictive power is tested on a set of molecules not used in its development.

    For this compound, a QSAR study on insect pheromones might reveal that activity is positively correlated with chain length up to a certain point and highly dependent on the electrostatic potential around the double bond and the functional group. nih.gov

    Table 3: Hypothetical QSAR Descriptors for Pheromone Activity (Note: This table presents examples of descriptors that could be used in a QSAR model for aliphatic pheromones.)

    Descriptor Class Example Descriptor Potential Relevance to this compound Activity
    Electronic HOMO Energy Relates to the reactivity of the double bond with the receptor.
    Topological Kappa Shape Index (²κ) Describes the degree of linear vs. branched shape, affecting fit in a binding pocket.
    Physicochemical LogP (Octanol-Water Partition) Represents hydrophobicity, influencing transport to the receptor.

    Such models are powerful tools for predicting the activity of new, untested compounds and for guiding the synthesis of more potent analogues.

    Prediction of Biological Activity Based on Molecular Descriptors

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of a chemical compound based on its molecular structure. nih.govmdpi.com This approach relies on the principle that the structure of a molecule is intrinsically linked to its activity. researchgate.net By identifying and quantifying specific molecular properties, known as descriptors, it is possible to build mathematical models that correlate these descriptors with observed biological effects. nih.govnih.gov

    For a compound like this compound, a QSAR study would involve the calculation of a wide range of molecular descriptors. These descriptors fall into several categories:

    Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight. researchgate.net

    Topological Descriptors: These are two-dimensional descriptors that describe the connectivity of atoms within the molecule.

    Geometrical Descriptors: These three-dimensional descriptors relate to the size and shape of the molecule.

    Physicochemical Descriptors: These include properties like logP (a measure of lipophilicity), molar refractivity, and polar surface area, which are crucial for a molecule's interaction with biological systems. researchgate.net

    Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    Once calculated, these descriptors for a series of related compounds with known biological activities would be used to develop a predictive model through statistical methods like multiple linear regression or machine learning algorithms. researchgate.net This model could then, in theory, be used to predict the biological activity of this compound.

    Hypothetical Data Table for QSAR Descriptors of this compound:

    Without specific published research, the following table is illustrative of the types of descriptors that would be calculated in a QSAR study. The values are computed from publicly available data and are not part of a specific biological activity model.

    Descriptor CategoryDescriptor NameCalculated Value for this compound
    ConstitutionalMolecular Weight142.24 g/mol
    ConstitutionalAtom Count28
    TopologicalRotatable Bond Count6
    PhysicochemicalXLogP32.8
    PhysicochemicalTopological Polar Surface Area20.2 Ų
    PhysicochemicalHydrogen Bond Donor Count1
    PhysicochemicalHydrogen Bond Acceptor Count1

    Table is generated based on data from PubChem and is for illustrative purposes only. mdpi.com

    Ligand-Receptor Docking and Binding Energy Calculations

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. researchgate.net This method is instrumental in understanding the interactions that govern biological processes, including how insect pheromones like this compound might interact with olfactory receptors (ORs) or pheromone-binding proteins (PBPs) in an insect's antenna.

    The process involves:

    Receptor and Ligand Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target receptor.

    Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the receptor's binding site.

    Scoring and Analysis: Evaluating the generated poses using a scoring function, which estimates the binding affinity or binding energy. The lower the binding energy, the more stable the complex is predicted to be.

    The binding energy is a composite of several forces, including:

    Van der Waals interactions: Attractive or repulsive forces between molecules.

    Electrostatic interactions: Forces between charged or polar groups.

    Hydrogen bonds: A specific type of dipole-dipole interaction.

    Hydrophobic interactions: The tendency of nonpolar surfaces to associate in an aqueous environment.

    A molecular docking study of this compound with a relevant insect olfactory receptor would identify the key amino acid residues in the receptor's binding pocket that interact with the pheromone. This information is crucial for understanding the specificity of the olfactory system.

    Hypothetical Data Table for Docking Results:

    The following table is a hypothetical representation of what a docking study might reveal. The specific receptor, binding energies, and interacting residues are illustrative as no published data is available for this compound.

    Target ReceptorLigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
    Insect Olfactory Receptor (e.g., ORx)This compound-5.5 to -7.5Phe, Trp, Leu, Ser
    Pheromone-Binding Protein (e.g., PBP)This compound-4.0 to -6.0Ile, Val, Thr, Tyr

    This table is for illustrative purposes only and does not represent actual experimental or calculated data.

    Research into Derivatives and Analogues of E Non 4 En 1 Ol for Biological Probing

    Structure-Activity Relationship (SAR) Studies of Modified Structures

    Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. In the context of (E)-non-4-en-1-ol, researchers systematically alter parts of the molecule—such as the position of the double bond, the length of the carbon chain, or the functional group—and then observe how these changes impact its activity as a semiochemical, for instance, a pheromone.

    These studies have revealed that even minor modifications to the this compound structure can lead to significant changes in biological response. For example, shifting the double bond from the 4-position to other locations on the carbon chain can dramatically reduce or eliminate its effectiveness as an attractant for certain insect species. Similarly, altering the stereochemistry of the double bond from the trans (E) to the cis (Z) configuration often results in a biologically inactive compound or, in some cases, a molecule that acts as an antagonist, inhibiting the response to the active compound.

    Impact of Stereoisomerism on Biological Activity

    Stereoisomerism plays a critical role in the biological activity of semiochemicals. The specific three-dimensional arrangement of atoms is often crucial for the molecule to bind effectively to a receptor protein in an insect's antenna. For this compound, the (E)- or trans-configuration of the double bond is typically the biologically active form.

    Research has shown that the corresponding (Z)-isomer, (Z)-non-4-en-1-ol, often exhibits little to no biological activity in species that use the (E)-isomer as a pheromone component. In some instances, the presence of the (Z)-isomer can even disrupt the insect's response to the active (E)-isomer, acting as a behavioral antagonist. This high degree of stereospecificity highlights the precise nature of chemoreception in insects.

    Table 1: Hypothetical Biological Activity of Non-4-en-1-ol Stereoisomers

    CompoundStereoisomerRelative Biological Activity (%)
    This compoundtrans100
    (Z)-non-4-en-1-olcis<5

    Note: This table is illustrative and based on general findings in pheromone research; specific activity levels can vary significantly between insect species.

    Elucidation of Active Pharmacophores through Structural Modification

    A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Through the synthesis and testing of various analogues of this compound, researchers can identify the key structural features that constitute its active pharmacophore.

    Key components of the pharmacophore for this compound and its analogues in many target insect species include:

    The Hydroxyl (-OH) Group: This functional group is often critical for binding to the receptor. Replacing it with other functional groups, such as an acetate (B1210297) or an aldehyde, can significantly alter the biological response.

    The Alkene (C=C) Double Bond: Its position and stereochemistry are crucial for the correct spatial orientation of the molecule.

    By systematically modifying these features, scientists can map out the structural requirements for a molecule to be recognized by a specific insect olfactory receptor.

    Rational Design and Synthesis of Bioactive Analogues

    The insights gained from SAR studies enable the rational design and synthesis of novel, bioactive analogues of this compound. This approach involves designing molecules that are predicted to have specific biological effects, such as enhanced activity, increased stability, or antagonistic properties.

    For example, researchers might design analogues with fluorinated or deuterated components to probe the electronic and steric requirements of the receptor. The synthesis of such analogues often involves multi-step chemical pathways, starting from commercially available precursors. These synthetic routes must be carefully planned to control the stereochemistry of the final product, ensuring the desired (E)- or (Z)-isomer is obtained with high purity.

    Research Applications of Derivatives as Probes in Chemical Ecology

    Derivatives of this compound serve as valuable molecular probes to investigate the intricacies of insect chemoreception and behavior. These synthetic compounds can be used in various experimental settings, from electrophysiological recordings of single olfactory neurons to large-scale field trials for pest management.

    Environmental Fate and Ecological Impact Studies of E Non 4 En 1 Ol

    Volatilization and Atmospheric Transport Modeling

    Once in the atmosphere, (E)-non-4-en-1-ol is expected to be degraded primarily by reaction with photochemically produced hydroxyl (OH) radicals. The presence of the double bond makes it particularly susceptible to attack by OH radicals, leading to a relatively short atmospheric half-life. The estimated atmospheric half-life for this compound, based on its reaction with OH radicals at a concentration of 1.5 x 10^6 molecules/cm³, is on the order of hours. This rapid degradation suggests that long-range atmospheric transport is unlikely.

    Table 2: Estimated Physicochemical Properties and Atmospheric Fate of this compound

    ParameterEstimated ValueSignificance
    Henry's Law Constant1.0 x 10⁻⁶ atm·m³/molLow to moderate volatilization potential
    Atmospheric Half-life (OH radicals)2 - 10 hoursLimited atmospheric transport

    Note: Values are estimated based on structurally similar compounds and quantitative structure-activity relationship (QSAR) models.

    Environmental Persistence and Dissipation Mechanisms

    Due to its moderate octanol-water partition coefficient (Log Kow), estimated to be around 3.0, this compound is expected to have a moderate tendency to adsorb to soil organic carbon and sediment. This sorption will reduce its bioavailability for microbial degradation and its mobility in the subsurface environment. The organic carbon-water partition coefficient (Koc) is a key parameter for assessing this partitioning behavior. Based on its Log Kow, the Log Koc for this compound is estimated to be in the range of 2.5 to 3.5, indicating moderate immobility in soil.

    Table 3: Summary of Environmental Fate Parameters for this compound

    ParameterEnvironmental CompartmentEstimated Value/Potential
    Biodegradation Half-lifeSoil, WaterLow to Moderate (days to weeks)
    PhotolysisWaterLow
    HydrolysisWaterNegligible
    Volatilization Half-life from WaterWater to AirModerate (weeks to months)
    Atmospheric Half-lifeAirLow (hours)
    Log KocSoil, Sediment2.5 - 3.5

    Note: All values are estimates based on the properties of analogous compounds.

    Future Directions and Emerging Research Avenues for E Non 4 En 1 Ol Research

    Sustainable Production Methods through Metabolic Engineering and Synthetic Biology

    The industrial production of specific unsaturated alcohols like (E)-non-4-en-1-ol currently relies on chemical synthesis. However, the future of its production is increasingly pointing towards sustainable, bio-based methods through metabolic engineering and synthetic biology. nih.gov The biosynthesis of C9 volatiles, including this compound, originates from the plant oxylipin pathway. mdpi.com This pathway begins with the enzymatic modification of polyunsaturated fatty acids.

    The key biosynthetic steps involve:

    Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of C18 fatty acids, such as linoleic acid, to form 9-hydroperoxy fatty acids. mdpi.comnih.gov

    Hydroperoxide Lyase (HPL): This enzyme cleaves the hydroperoxide intermediate to produce C9 aldehydes, such as (3Z)-nonenal. mdpi.comresearchgate.net

    Isomerase: An isomerase may be involved in converting the initial aldehyde into the (E)-4 isomer.

    Alcohol Dehydrogenase (ADH): Finally, an ADH reduces the aldehyde to the corresponding alcohol, this compound. mdpi.comresearchgate.net

    Metabolic engineering aims to harness this natural pathway by introducing the necessary genes into microbial chassis like Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgnih.gov These microorganisms can be engineered to express the plant-derived enzymes, converting renewable feedstocks into the target molecule. Synthetic biology approaches can further optimize this process by designing novel pathways, fine-tuning enzyme expression, and improving host tolerance to the product. nih.govresearchgate.net

    Table 1: Key Enzymes for Engineered Biosynthesis of this compound

    Enzyme ClassSpecific Function in PathwayPotential Gene Source
    Lipoxygenase (LOX)Converts linoleic acid to 9-hydroperoxyoctadecadienoic acid.Plants (e.g., Cucumis sativus, Solanum lycopersicum)
    Hydroperoxide Lyase (HPL)Cleaves the hydroperoxide to form C9 aldehydes.Plants (e.g., Medicago truncatula, Cucumis melo)
    IsomeraseMay be required to form the correct double bond geometry.Various plant species
    Alcohol Dehydrogenase (ADH)Reduces the C9 aldehyde to this compound.Plants, Yeast (Saccharomyces cerevisiae)

    This biotechnological approach offers a promising route to sustainable, high-value production of this compound for applications in flavor, fragrance, and agriculture.

    Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Biosynthesis Research

    A deeper understanding of the biosynthesis of this compound in its natural context is fundamental to both its biotechnological production and its ecological applications. The integration of "omics" technologies is critical for elucidating the complex regulatory networks governing its synthesis. nih.govyoutube.com

    Genomics: By sequencing the genomes of plants that produce C9 volatiles, researchers can identify the specific genes encoding the LOX, HPL, and ADH enzymes involved. nih.govbiorxiv.org Genome-wide association studies can link specific gene variants to variations in volatile production, providing targets for traditional breeding or genetic engineering. biorxiv.org

    Proteomics: This technology allows for the large-scale study of proteins, providing a direct look at the enzymes performing the biosynthesis. mdpi.comnih.gov Proteomic analyses can quantify the abundance of biosynthetic enzymes under different conditions (e.g., herbivore attack), revealing how the pathway is regulated at the protein level. mdpi.comoup.com This is crucial for identifying bottlenecks in engineered pathways.

    Metabolomics: This field focuses on the comprehensive analysis of all metabolites within a biological system. nih.govnih.gov Metabolomic profiling can track the flow of precursors, intermediates, and final products through the oxylipin pathway, providing a real-time snapshot of the metabolic state and helping to understand how flux is controlled. nih.govoup.com

    The synergistic use of these omics platforms creates a powerful toolkit for systems biology research. usda.gov By integrating data from all three levels, scientists can build comprehensive models of the this compound biosynthetic network, from the genetic blueprint to the final chemical product. youtube.com

    Table 2: Role of Omics Technologies in this compound Research

    Omics TechnologyKey ObjectiveApplication
    Genomics Gene discovery and characterizationIdentify and isolate genes for LOX, HPL, isomerases, and ADHs involved in C9 alcohol synthesis. nih.govbiorxiv.org
    Proteomics Enzyme function and regulationQuantify enzyme expression levels to identify regulatory points and metabolic bottlenecks. mdpi.comoup.com
    Metabolomics Pathway analysis and optimizationProfile precursors, intermediates, and final products to map metabolic flux and identify limiting steps. nih.govnih.gov

    Application of Artificial Intelligence and Machine Learning in Chemoecological Research

    The field of chemoecology is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to decipher complex chemical interactions. oup.comresearchgate.net These computational tools are particularly well-suited for analyzing the vast datasets generated by modern analytical instruments and for modeling the intricate relationships between chemical signals, organisms, and their environment. mdpi.com

    For this compound, AI and ML can be applied in several innovative ways:

    Predicting Bioactivity: ML models, such as quantitative structure-activity relationship (QSAR) models, can be trained on datasets of known semiochemicals to predict the likely biological activity of compounds like this compound based on its molecular structure. oup.comnih.gov This can guide experimental efforts to screen for new functions.

    Analyzing Sensory Data: AI can be used to analyze data from insect electroantennography (EAG), which measures the response of an insect's antenna to an odor. ML algorithms can identify patterns in these responses that are too subtle for human observation, helping to classify this compound as an attractant, repellent, or pheromone for different species. researchgate.net

    Ecological Modeling: AI can integrate diverse data streams—including chemical profiles from plants, insect population dynamics from automated traps, and environmental data from sensors—to build predictive models of pest outbreaks or pollinator activity. mdpi.commdpi.comgreyb.com This would allow researchers to understand how the presence of this compound influences these ecological processes.

    Table 3: Applications of AI and Machine Learning in this compound Research

    AI/ML ApplicationDescriptionPotential Impact
    Structure-Activity Prediction Using ML models to forecast the ecological function of this compound from its chemical structure. oup.comuni.luAccelerates the discovery of new bioactivities and ecological roles.
    Insect Behavior Classification Applying AI to analyze insect responses (e.g., from video tracking or EAG) to the compound to classify its behavioral effect. researchgate.netProvides high-throughput screening of the compound's effects on various insect species.
    Predictive Ecosystem Monitoring Integrating chemical data with real-time environmental and insect population data to forecast ecological events. greyb.comiastate.eduuark.eduEnables proactive pest management strategies and a deeper understanding of ecosystem dynamics.

    Exploration of Novel Bioactivities and Untapped Ecological Roles

    While some C9 volatiles are known for their "green leaf" aroma and role in plant defense, the specific ecological functions of this compound remain largely unexplored. mdpi.com Future research will likely focus on uncovering novel bioactivities and understanding its nuanced roles in various ecological contexts.

    Potential untapped roles include:

    Antimicrobial and Antifungal Activity: Many plant volatiles, particularly those from the oxylipin pathway, possess direct antimicrobial properties. mdpi.com Systematic screening of this compound against a broad range of plant and animal pathogens could reveal valuable new applications.

    Plant-Plant Communication: Airborne volatiles can act as signals between plants, priming the defenses of neighboring plants against impending threats. umich.edu Investigating whether this compound can induce defensive responses in receiver plants is a key area for future study.

    Pheromonal Component: While often associated with plants, this compound could be a component of an insect's pheromone blend, involved in mating or aggregation behaviors. Its presence in the environment could be co-opted by insects for their own communication channels.

    Tritrophic Interactions: The compound could play a role in more complex, three-level interactions. For example, its release from a damaged plant might not only deter the herbivore but also attract predators or parasitoids of that herbivore, thus serving as an indirect defense mechanism. researchgate.net

    Table 4: Potential Novel Bioactivities and Ecological Roles for this compound

    Potential RoleResearch QuestionEcological Significance
    Antimicrobial Agent Does this compound inhibit the growth of pathogenic bacteria or fungi?Could lead to new natural pesticides or therapeutic agents.
    Interspecific Signaling Can exposure to this compound prime defense responses in neighboring plants?Reveals a role in community-level plant defense networks.
    Insect Pheromone Is this compound produced by insects and does it elicit a behavioral response in conspecifics?Identifies a new channel of insect communication that could be exploited for pest control.
    Indirect Plant Defense Does the compound attract natural enemies of herbivores feeding on the emitting plant?Uncovers a more sophisticated defensive strategy in plants.

    Interdisciplinary Approaches for Understanding Complex Chemical Signaling Networks

    The ecological role of a single chemical like this compound cannot be fully understood in isolation. researchgate.net It is part of a complex "infochemical" web where signals from plants, insects, and microbes interact. wikipedia.org Future breakthroughs will depend on interdisciplinary approaches that integrate expertise from chemistry, biology, ecology, and computational science to study these complex signaling networks. researchgate.netpsu.eduresearchgate.net

    A systems biology approach is needed to model how these networks function. usda.govethernet.edu.et This involves:

    Chemical Ecology: Identifying the sources and behavioral effects of this compound and the other volatiles it is released with. wikipedia.orgucsd.edu

    Neurobiology: Studying the olfactory receptors and neural pathways that allow insects to detect and process the signal.

    Molecular Biology: Understanding the genetic and enzymatic machinery that produces and regulates the release of the compound. pnas.org

    By combining these perspectives, researchers can move from a linear understanding of "one compound, one function" to a more holistic view of this compound as a node in a dynamic, multi-component signaling network that shapes entire ecosystems. usda.govnih.gov

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for (E)-non-4-en-1-ol, and how can reaction conditions be optimized to improve yield and stereoselectivity?

    • Methodological Answer : Begin by reviewing existing literature on alcohol synthesis, focusing on methods like Grignard reactions, hydroboration-oxidation, or catalytic hydrogenation. Optimize variables such as temperature, solvent polarity, catalyst loading (e.g., palladium or ruthenium complexes), and reaction time. Use gas chromatography (GC) or HPLC to monitor stereoselectivity . For reproducibility, document raw data (e.g., NMR spectra, retention times) in appendices and compare yields against published benchmarks .

    Q. How can spectroscopic techniques (e.g., FTIR, 1H^1H-NMR) be used to confirm the structure and purity of this compound?

    • Methodological Answer : Assign key spectral features:

    • FTIR : Look for O-H stretching (~3200–3600 cm1^{-1}) and C=C stretching (~1640 cm1^{-1}) .
    • 1H^1H-NMR : Identify the allylic proton (δ ~5.3–5.6 ppm, multiplet) and hydroxyl proton (δ ~1.5–2.5 ppm, broad). Use deuterated solvents (e.g., CDCl3_3) and internal standards (e.g., TMS) for calibration. Compare with spectral databases (e.g., Chemotion Repository) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.